6-羟基依托度酸
概述
描述
6-羟基依托度拉克是非甾体抗炎药(NSAID)依托度拉克的代谢产物。 该化合物的化学式为C₁₇H₂₁NO₄,以其抗炎特性而闻名 .
科学研究应用
6-羟基依托度拉克在科学研究中有多种应用:
5. 作用机理
6-羟基依托度拉克的作用机理与其母体化合物依托度拉克相似。 它通过抑制环氧合酶 (COX) 酶发挥作用,从而减少介导炎症的前列腺素的合成 . 这种抑制导致炎症、疼痛和发烧减少 . 该化合物对COX-2的选择性高于COX-1,这有助于其抗炎特性 .
类似化合物:
依托度拉克: 母体化合物,也是具有抗炎特性的NSAID.
6-羟基吲哚: 另一种在第6位具有羟基的吲哚衍生物.
吲哚美辛: 另一种具有类似作用机理的NSAID.
独特性: 6-羟基依托度拉克因其在第6位上的特定羟基化而具有独特性,这影响了其代谢和药代动力学特性。 这种羟基化会影响化合物的溶解度、生物利用度和与生物靶标的相互作用 .
作用机制
Target of Action
6-Hydroxyetodolac is a metabolite of Etodolac , a non-steroidal anti-inflammatory drug (NSAID). The primary target of Etodolac, and by extension 6-Hydroxyetodolac, is the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are involved in mediating inflammation .
Mode of Action
Similar to other NSAIDs, the anti-inflammatory effects of 6-Hydroxyetodolac result from the inhibition of COX . This inhibition decreases the synthesis of peripheral prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by 6-Hydroxyetodolac is the prostaglandin synthesis pathway . By inhibiting COX, 6-Hydroxyetodolac prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the synthesis of prostaglandins . This results in a decrease in the levels of prostaglandins, which are involved in pain, fever, and inflammation.
Pharmacokinetics
The pharmacokinetics of 6-Hydroxyetodolac are similar to those of its parent compound, Etodolac . Etodolac is well absorbed, with maximal plasma concentrations attained within 1 to 2 hours in healthy volunteers . The elimination half-life of Etodolac is between 6 and 8 hours in plasma . Etodolac is highly plasma protein bound, and undergoes virtually complete biotransformation to oxidised metabolites and acyl-glucuronides .
Result of Action
The primary result of the action of 6-Hydroxyetodolac is a reduction in inflammation. By inhibiting the synthesis of prostaglandins, 6-Hydroxyetodolac reduces the signs and symptoms of conditions like rheumatoid arthritis and osteoarthritis .
安全和危害
未来方向
生化分析
Biochemical Properties
6-Hydroxyetodolac has a chemical formula of C17H21NO4 . It interacts with various enzymes and proteins in the body. It is a product of the metabolic reaction of etodolac . The nature of these interactions is largely determined by its chemical structure and properties .
Cellular Effects
The cellular effects of 6-Hydroxyetodolac are not fully understood. It is known to be involved in various cellular processes. For instance, it has been found in the kidney and liver , suggesting that it may play a role in the function of these organs.
Molecular Mechanism
It is known that etodolac, the parent compound of 6-Hydroxyetodolac, exerts its effects through the inhibition of the enzyme cyclooxygenase (COX), which decreases the synthesis of prostaglandins involved in inflammation . It is possible that 6-Hydroxyetodolac may have similar effects.
Metabolic Pathways
准备方法
合成路线和反应条件: 6-羟基依托度拉克的合成通常涉及依托度拉克的羟基化。 该过程从依托度拉克的制备开始,依托度拉克是通过在浓缩无机酸存在下使7-乙基-色醇与3-氧代戊酸甲酯反应合成的 . 羟基化步骤在吲哚环的第6位引入羟基,形成6-羟基依托度拉克 .
工业生产方法: 6-羟基依托度拉克的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率和经济高效的方法来确保该化合物的有效生产 .
化学反应分析
反应类型: 6-羟基依托度拉克会发生各种化学反应,包括:
氧化: 羟基可以被氧化形成酮或醛。
还原: 该化合物可以被还原以去除羟基。
取代: 羟基可以被其他官能团取代,例如卤素或烷基.
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用诸如氢化锂铝 (LiAlH₄) 和硼氢化钠 (NaBH₄) 等还原剂。
主要产物:
氧化: 形成酮或醛。
还原: 形成脱羟基衍生物。
取代: 形成卤代或烷基化衍生物.
相似化合物的比较
Etodolac: The parent compound, also an NSAID with anti-inflammatory properties.
6-Hydroxyindole: Another indole derivative with a hydroxyl group at the 6th position.
Indomethacin: Another NSAID with a similar mechanism of action.
Uniqueness: 6-Hydroxyetodolac is unique due to its specific hydroxylation at the 6th position, which influences its metabolic and pharmacokinetic properties. This hydroxylation can affect the compound’s solubility, bioavailability, and interaction with biological targets .
属性
IUPAC Name |
2-(1,8-diethyl-6-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-3-10-7-11(19)8-13-12-5-6-22-17(4-2,9-14(20)21)16(12)18-15(10)13/h7-8,18-19H,3-6,9H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHWDDBALZVXBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101901-06-8 | |
Record name | 6-Hydroxyetodolac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101901068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RAK-901 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH8N6A1AY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-hydroxyetodolac in the metabolism of etodolac?
A1: 6-Hydroxyetodolac is a key metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. Following oral administration of etodolac, it undergoes extensive metabolism, with 6-hydroxyetodolac being one of the major metabolites identified in human urine. [] The metabolism of etodolac primarily involves hydroxylation, with 6-hydroxylation being one of the pathways. []
Q2: Does 6-hydroxyetodolac possess any significant anti-inflammatory activity?
A2: Research suggests that 6-hydroxyetodolac, along with other tested metabolites of etodolac, exhibits minimal to no anti-inflammatory activity. Studies evaluating the metabolites in a rat adjuvant edema model and their ability to inhibit prostaglandin production in chondrocyte cells demonstrated either inactivity or only marginal activity. [] This suggests that the metabolic conversion of etodolac to 6-hydroxyetodolac, and other metabolites, significantly reduces its pharmacological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。